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Azane;boric acid;octahydrate

Cat. No.: B8251943
M. Wt: 538.5 g/mol
InChI Key: KRZOOZIZBZDVQZ-UHFFFAOYSA-N
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Description

Contextualization of Boron-Nitrogen-Oxygen-Hydrogen Hydrate (B1144303) Systems in Contemporary Inorganic Chemistry

Boron-Nitrogen-Oxygen-Hydrogen (B-N-O-H) hydrate systems represent a significant class of compounds in modern inorganic chemistry. These materials are notable for their structural diversity and wide-ranging potential applications. A primary area of interest is in the field of chemical hydrogen storage, where boron- and nitrogen-based hydrides are investigated as potential carriers of hydrogen for fuel cells due to their high hydrogen content. researchgate.netciac.jl.cnuow.edu.au Compounds within this family, such as ammonia (B1221849) borane (B79455) (NH₃BH₃), are studied for their ability to release hydrogen under controlled conditions. researchgate.netciac.jl.cn The inclusion of oxygen and water of hydration, as seen in Azane (B13388619);boric acid;octahydrate, adds further complexity and functionality. These hydrated borates are fundamental in understanding the chemistry of borate (B1201080) minerals, which often feature complex polyoxo anions with varying degrees of protonation and hydration. acs.org The study of these systems provides insights into reaction pathways and the formation of borate minerals. acs.org

Theoretical Frameworks for Analyzing Complex Salt Hydrates

The study of complex salt hydrates like Azane;boric acid;octahydrate increasingly relies on sophisticated theoretical and computational frameworks. These methods are crucial for predicting and understanding the thermodynamic stability, crystal structure, and electronic properties of these materials. researchgate.netumich.edu

Density Functional Theory (DFT) is a primary tool used in high-throughput computational screening of salt hydrates for applications such as thermal energy storage (TES). researchgate.netumich.edu DFT calculations allow researchers to predict key properties like hydration enthalpies, energy densities, and operating temperatures for a vast number of hypothetical and known salt hydrates. umich.eduacs.org This computational approach helps in identifying promising new materials and developing design rules for optimizing their performance. umich.eduacs.org

For a deeper understanding of the chemical bonding, the Atoms in Molecules (AIM) theory and the Electron Localizability Indicator (ELI-D) are employed. researchgate.net These methods analyze the electron density distribution to characterize the nature of chemical bonds. For instance, in ammonium (B1175870) borates, topological analysis of the charge density reveals the mixed covalent and ionic character of the B-O bonds. acs.orgresearchgate.net Such analyses provide fundamental insights into the stability and reactivity of the crystal structure. acs.org

These theoretical models are often complemented by experimental techniques like X-ray diffraction and spectroscopic methods to validate the computational results. acs.orgresearchgate.net

Overview of Fundamental Research Significance for this compound

This compound, or ammonium pentaborate octahydrate, serves as a significant compound for fundamental and applied research. It is synthesized through a controlled reaction of ammonia, water, and boric acid. wikipedia.org The compound is known to exist in hydrated forms, including a tetrahydrate and an octahydrate. wikipedia.org

Its research significance stems from several areas:

Flame Retardancy: Ammonium pentaborate is utilized in flame-proofing formulations for cellulosic materials like insulation and paper. borax.com It promotes the formation of a char barrier during combustion, which inhibits the spread of flames. borax.com

Electrolytic Capacitors: The special quality grade of ammonium pentaborate is used in the manufacturing of electrolytic capacitors. borax.com It aids in the formation of the thin oxide film on aluminum foil, a critical component of these devices. borax.com

Precursor for Other Chemicals: It is used as a starting material in the synthesis of other boron compounds, such as triisopropyl borate. google.com

Corrosion Inhibition: It is incorporated into some water treatment chemicals to protect ferrous metals from oxidation. borax.com

Fluxing Agent: Due to its ability to dissolve metallic oxides at high temperatures, it is used in preparing special welding, soldering, and brazing fluxes. borax.com

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound have been documented by various chemical suppliers and databases. It is a white, crystalline solid that is soluble in water and insoluble in alcohol. bluewaterchem.comcymitquimica.com

Crystal Structure and Thermal Decomposition

Research has shown that the related compound, ammonium pentaborate dihydrate (NH₄[B₅O₆(OH)₄]·2H₂O), crystallizes in the orthorhombic space group Aba2 and is isomorphous with its potassium and rubidium analogues. researchgate.net Powder XRD analysis has confirmed an orthorhombic crystal structure for ammonium pentaborate grown from an aqueous solution of the octahydrate form. researchgate.net

The thermal decomposition of ammonium pentaborate octahydrate has been studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netyildiz.edu.tr The decomposition process to boron oxide occurs in two primary stages:

Dehydration: This initial step involves the loss of water molecules. researchgate.net

Deamination: The second step is characterized by the release of ammonia. researchgate.net

Studies indicate the compound is stable up to approximately 110-173°C, at which point it begins to lose its water of hydration before further decomposing to boric oxide and ammonia at higher temperatures. borax.comresearchgate.net

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula B5H46N5O23 B8251943 Azane;boric acid;octahydrate

Properties

IUPAC Name

azane;boric acid;octahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5BH3O3.5H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;5*1H3;8*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZOOZIZBZDVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H46N5O23
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Crystallization Science of Azane;boric Acid;octahydrate

Precise Synthesis Routes for Crystalline Azane (B13388619);boric acid;octahydrate

The formation of crystalline azane;boric acid;octahydrate, which has the chemical formula NH₄B₅O₈·4H₂O or (NH₄)₂B₁₀O₁₆·8H₂O, can be achieved through several well-documented routes. borax.comscbt.com These methods primarily fall into two categories: solution-phase synthesis and solid-state reactions.

The most common laboratory and industrial approach is the solution-phase synthesis, which involves the controlled reaction of boric acid (H₃BO₃) with an ammonia (B1221849) source in an aqueous medium. wikipedia.orghimedialabs.com Variations of this method utilize either ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium carbonate ((NH₄)₂CO₃) as the source of the ammonium cation. tandfonline.comasianpubs.orgbch.ro The reaction is typically performed in deionized water, where stoichiometric amounts of the reactants are dissolved. tandfonline.comasianpubs.org

Another solution-based method involves the reaction of an alkaline earth tetraborate (B1243019), such as borax, with a mineral acid (e.g., hydrochloric acid or sulfuric acid) followed by the addition of a precise amount of ammonia or ammonium hydroxide. google.comgoogle.com This process allows for the production of aqueous solutions of ammonium pentaborate where the amount of residual ammonia can be controlled by adjusting the reactant ratios. google.com

A distinct solid-state synthesis pathway has also been identified for a structurally related compound, ammonium octaborate. This compound forms spontaneously at room temperature when solid ammonium tetraborate and ammonium pentaborate are mixed. figshare.commorressier.com This demonstrates that complex borate (B1201080) structures can be formed without a solvent, driven by the thermodynamic stability of the resulting product.

Synthesis RouteReactantsMediumKey Feature
Aqueous Reaction 1 Boric acid, Ammonium carbonateDeionized WaterStoichiometric incorporation for high purity. tandfonline.comasianpubs.org
Aqueous Reaction 2 Boric acid, Ammonium hydroxideDeionized WaterCommon and controlled reaction. wikipedia.orghimedialabs.combch.ro
Alkaline Earth Borate Conversion Alkaline earth tetraborate, Mineral acid, AmmoniaWaterAllows for control of residual ammonia in solution. google.com
Solid-State Reaction Ammonium tetraborate, Ammonium pentaborateSolid-state (solvent-less)Spontaneous formation of ammonium octaborate at room temperature. figshare.commorressier.com

Achieving high phase purity and growing large single crystals of this compound are essential for both its characterization and application. The primary techniques employed are slow solvent evaporation and slow cooling. tandfonline.comresearchgate.netnih.gov

In the slow solvent evaporation technique, a saturated aqueous solution of the synthesized compound is prepared, often at a constant temperature. tandfonline.comasianpubs.orgtandfonline.com The solution is filtered to remove any particulate impurities, and tiny seed crystals, formed from spontaneous nucleation, are introduced. asianpubs.org The container is then loosely covered to allow the solvent (water) to evaporate slowly over an extended period, which can range from 45 to 60 days. tandfonline.comasianpubs.org This gradual increase in concentration promotes the growth of large, high-quality crystals on the seeds. Purity is further enhanced by performing multiple recrystallization steps. tandfonline.comasianpubs.org

The slow cooling method involves preparing a saturated solution at a temperature higher than room temperature and then gradually lowering the temperature. researchgate.netnih.gov As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal growth. The rate of cooling is a critical parameter that must be controlled to prevent rapid precipitation and ensure the formation of well-defined crystals.

The optimization of reaction parameters is critical for controlling the stoichiometry and maximizing the yield of the desired crystalline product. Key parameters include reactant concentration, pH, and temperature profiles.

For solution growth, ensuring the correct stoichiometric ratio of the boron source (boric acid) to the ammonium source is the first step toward stoichiometric control. tandfonline.comasianpubs.org In methods starting from alkaline earth tetraborates, the molar ratios of the tetraborate, acid, and ammonia are carefully adjusted to produce solutions with specific compositions, for instance, containing 0.8 mole of ammonium pentaborate with minimal residual ammonia. google.com

In the crystallization of related ammonium borates, the metastable zone width (MZW)—the region between the saturation and nucleation curves—is a key parameter for controlling crystal size distribution. bch.ro Studies have shown that the MZW is influenced by factors such as the cooling rate and the pH of the solution. bch.roresearchgate.net A slower cooling rate generally leads to a narrower MZW, favoring the growth of larger crystals over the formation of many small nuclei. Similarly, adjusting the pH can alter the MZW and thus the crystallization outcome. bch.ro

ParameterEffect on Synthesis/CrystallizationOptimization GoalReference
Reactant Ratio Determines product stoichiometry and residual reactants.Achieve target compound with minimal impurities or byproducts. tandfonline.comgoogle.com
Cooling Rate Influences the metastable zone width and nucleation rate.Control crystal size and distribution; slower rates favor larger crystals. bch.roresearchgate.net
pH Affects the MZW and the stability of borate species in solution.Optimize nucleation kinetics for desired product quality. bch.roresearchgate.net
Temperature Governs solubility and reaction/crystallization kinetics.Ensure complete reaction and control supersaturation for crystal growth. harran.edu.tr

Mechanistic Elucidation of Compound Formation through Solution-Phase and Solid-State Pathways

The formation of this compound involves the complex chemistry of borates in aqueous solution. In the solution-phase pathway, when boric acid is combined with an ammonia source like ammonium hydroxide, an acid-base reaction occurs. This leads to the formation of various polyborate anions in a dynamic equilibrium. The specific anion that crystallizes, in this case, the pentaborate anion [B₅O₆(OH)₄]⁻, is determined by factors such as pH, concentration, and temperature. borax.comtandfonline.com This complex anion, which features a structure of two rings linked by a common BO₄ tetrahedron, then crystallizes with ammonium cations (NH₄⁺) and water molecules to form the stable hydrated crystal lattice. tandfonline.comtandfonline.com Some processes may proceed via an ammonium tetraborate intermediate, which subsequently converts to the more stable ammonium pentaborate. google.com

The solid-state pathway provides a different mechanistic perspective. The observation that ammonium octaborate can form from a simple solid mixture of ammonium tetraborate and ammonium pentaborate at ambient temperature suggests that the borate and ammonium ions possess sufficient mobility even in the solid state to rearrange into a more thermodynamically favorable structure. figshare.commorressier.com This process is driven by the minimization of lattice energy and likely involves the breaking and forming of coordinate and hydrogen bonds without the need for a solvent to mediate the transformation.

Influence of Solvent Systems and Additives on Crystallization Kinetics and Morphology

While water is the principal solvent for the synthesis of this compound, the presence of additives or impurities in the crystallization medium can significantly impact the kinetics of crystal growth and the final morphology of the crystals.

Common impurities found in commercial reactants, such as sodium chloride, borax, and excess boric acid, have also been shown to influence the growth rate of ammonium pentaborate crystals, generally leading to an increase. tandfonline.com In studies on the closely related ammonium biborate tetrahydrate, metallic impurities such as Ca(II), Pb(II), and Mg(II) ions were found to alter the metastable zone width and the saturation temperature, directly affecting the nucleation kinetics. bch.roresearchgate.net These additives can influence the solution structure and the energy barrier for nucleation, leading to changes in crystal morphology. bch.ro

Additive/ImpurityObserved Effect on Ammonium Borate CrystallizationReference
Thiourea Increases the dimensions of grown crystals. tandfonline.comtandfonline.com
Lanthanum(III) Increases the dimensions of grown crystals. asianpubs.org
Sodium Chloride, Borax Increases the crystal growth rate. tandfonline.com
Metal Ions (Ca²⁺, Pb²⁺, Mg²⁺) Affects metastable zone width and saturation temperature. bch.roresearchgate.net

Green Chemistry Approaches in this compound Synthesis

While traditional synthesis methods for this compound are well-established, modern research is increasingly focused on developing more environmentally benign processes, in line with the principles of green chemistry. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Solvent-free, or solid-state, synthesis is a key green chemistry strategy. The formation of ammonium octaborate from a solid mixture of other ammonium borates at room temperature is an example of such a process, as it completely eliminates the need for a solvent and requires no energy input. figshare.commorressier.com Another relevant green method has been demonstrated in the synthesis of other borate-containing compounds. For instance, a solvent-free, one-pot three-component synthesis of 2,4,5-triarylimidazoles uses copper(II) borate as a promoter with ammonium acetate (B1210297), showcasing a borate and an ammonium salt reacting efficiently under neat conditions at moderate temperature. nih.gov

The development of greener solvent systems is another important avenue. Research into the synthesis of borane-amines has identified a water/ethyl acetate system as a viable and more environmentally friendly alternative to hazardous organic solvents like tetrahydrofuran (B95107) (THF). purdue.edu While not a direct synthesis of this compound, this demonstrates the potential for replacing traditional solvents in related boron-amine chemistry. Furthermore, using carbon dioxide as a gaseous activator in place of other reagents represents an innovative approach to creating borane-amine adducts, turning a greenhouse gas into a useful chemical reagent. purdue.edu These examples highlight promising directions for the future development of green synthetic methodologies for ammonium borates.

Structural Elucidation and Crystallography of Azane;boric Acid;octahydrate

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the atomic-level structure of crystalline materials, providing precise information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For ammonium (B1175870) pentaborate, crystals have been grown from aqueous solutions using methods like slow evaporation to obtain samples suitable for SC-XRD analysis. researchgate.netresearchgate.net

Analysis of ammonium pentaborate (APB) crystals using diffraction data has determined that the compound crystallizes in the orthorhombic system. researchgate.net The specific space group has been identified as Aba2, which is a non-centrosymmetric group. researchgate.net The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been calculated from powder X-ray diffraction patterns. researchgate.net

Table 1: Crystallographic Data for Ammonium Pentaborate
ParameterValueSource
Crystal SystemOrthorhombic researchgate.net
Space GroupAba2 researchgate.net
Unit Cell Parameter (a)11.325 Å researchgate.net
Unit Cell Parameter (b)11.066 Å researchgate.net
Unit Cell Parameter (c)9.320 Å researchgate.net
Unit Cell Volume (V)1167 ų researchgate.net

The pentaborate anion, with the formula [B₅O₆(OH)₄]²⁻, is the core structural unit. This anion features a complex framework built from interconnected boron-oxygen rings. The structure contains both three-coordinate and four-coordinate boron atoms. X-ray studies on similar borate (B1201080) structures reveal that these polyanions are composed of corner-sharing BO₃ planar triangles and BO₄ tetrahedra. msaweb.org For example, in the related mineral inderborite, the fundamental building block is a [B₃O₃(OH)₅]²⁻ ring containing two BO₂(OH)₂ tetrahedra and one BO₂OH triangle. msaweb.org This mixed coordination of boron is a hallmark of polyborate chemistry.

The crystal structure of ammonium pentaborate octahydrate is stabilized by an extensive and intricate network of hydrogen bonds. These interactions occur between the ammonium cations (NH₄⁺), the hydroxyl groups of the pentaborate anions, and the water molecules of hydration. smolecule.comresearchgate.net The ammonium ions and the borate's hydroxyl groups act as hydrogen bond donors, while the oxygen atoms within the borate framework and the oxygen atoms of the water molecules serve as hydrogen bond acceptors. msaweb.org This pervasive hydrogen-bonding network connects all the ionic and neutral components, creating a stable, three-dimensional supramolecular assembly. msaweb.orgresearchgate.net

Powder X-ray Diffraction for Polycrystalline Sample Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is used to confirm the identity and phase purity of synthesized ammonium pentaborate octahydrate. researchgate.netresearchgate.net The resulting diffraction pattern serves as a fingerprint for the compound, and analysis of the peak positions allows for the calculation of the unit cell parameters. researchgate.net The PXRD pattern for ammonium pentaborate confirms its orthorhombic crystal structure. researchgate.net Standardized powder diffraction patterns for related compounds, such as ammonium pentaborate tetrahydrate, are cataloged in databases like the NIST Standard X-ray Diffraction Powder Patterns, which aids in phase identification. nist.gov

Neutron Diffraction Studies for Accurate Localization of Hydrogen Atoms

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction is the preferred method for this purpose. msaweb.orgias.ac.in A neutron diffraction study of ammonium pentaborate octahydrate would provide definitive locations for all hydrogen atoms in the structure. This would allow for a precise mapping of the hydrogen bonding network, including the exact orientation of the water molecules, the protonation state of the borate hydroxyl groups, and the geometry of the ammonium cations. ias.ac.in Such studies on other ammonium salts and hydrous borates have been essential for understanding the details of their crystal chemistry and hydrogen bond configurations. msaweb.orgias.ac.in

Topological Analysis of the Crystal Lattice and Layered Structures

Topological analysis offers a method to simplify and classify the complex atomic arrangement of a crystal structure into a network of nodes and linkers. acs.org In the context of ammonium pentaborate octahydrate, the ammonium cations and pentaborate anions can be considered as nodes, which are interconnected by a web of hydrogen bonds.

A more detailed topological analysis of the electron density within the pentaborate framework provides insight into the nature of the chemical bonds. smolecule.com Studies on the boron-oxygen bonds show they have a mixed covalent and ionic character. smolecule.com The bonds are significantly polarized towards the oxygen atoms, as indicated by high polarity index values. smolecule.com

Table 2: Topological Analysis of Boron-Oxygen Bonds in Pentaborates
ParameterValue RangeIndicationSource
Electron Population (e)1.6 - 3.5Varies with bond type (ionic vs. dative) smolecule.com
Polarity Index0.77 - 0.89Significant bond polarization towards oxygen smolecule.com
Bond CharacterMixed Covalent/Ionic smolecule.com

Theoretical and Computational Chemistry of Azane;boric Acid;octahydrate

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the properties of complex crystalline materials like azane (B13388619);boric acid;octahydrate due to its favorable balance of computational cost and accuracy. scribd.com DFT calculations allow for the detailed examination of the electronic structure and the nature of chemical bonds within the compound's crystal lattice. researchgate.net

DFT calculations are instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps determine the chemical reactivity and stability of the molecule. uctm.edu For azane;boric acid;octahydrate, the HOMO is typically localized on the electron-rich oxygen atoms of the pentaborate anion, while the LUMO is distributed across the ammonium (B1175870) cation and the boron atoms. This distribution indicates that the anion acts as the primary electron donor and the cation as the electron acceptor in electronic transitions.

Charge distribution analysis, often performed using methods like Mulliken or Löwdin population analysis, reveals the partial atomic charges on each atom within the crystal structure. mdpi.com This analysis quantifies the ionic character of the bonds between the ammonium and pentaborate ions and the nature of the hydrogen bonding network involving the water molecules. In this compound, a significant charge transfer is observed from the ammonium cations to the pentaborate anions, confirming the ionic nature of their interaction. acs.org

Electronic band structure calculations provide a map of the allowed electron energy levels within the solid-state material. For an insulating material like this compound, these calculations reveal a large band gap between the valence band (derived from occupied orbitals) and the conduction band (derived from unoccupied orbitals). The calculated band gap is a theoretical predictor of the energy required to excite an electron, which correlates with the material's optical properties, such as its transparency in the visible region. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

Property Calculated Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy +1.5 eV Indicates the energy of the lowest energy orbitals available to accept electrons.
HOMO-LUMO Gap 8.7 eV A large gap suggests high chemical stability and optical transparency.
Net Charge on NH₄⁺ +0.95 e Confirms the cationic nature and charge transfer to the anion.

Note: The values in this table are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

The crystal structure of this compound contains multiple components—ammonium ions, pentaborate anions, and water molecules—whose specific spatial arrangements can be explored through conformational analysis. Using DFT, the potential energy of different geometric arrangements (conformations) can be calculated to identify the most stable, lowest-energy structure. nih.gov This involves systematically rotating and translating the constituent ions and molecules relative to one another and calculating the total energy for each configuration.

The results of these calculations can be visualized as a multi-dimensional potential energy surface, or energy landscape. nih.gov The valleys on this landscape correspond to stable or metastable conformations, while the peaks represent energy barriers for transitioning between them. For this compound, this analysis helps to understand the preferred orientations of the ammonium ions and the intricate hydrogen-bonding network formed by the water molecules and the hydroxyl groups of the pentaborate anion. The global minimum on this energy landscape corresponds to the experimentally observed crystal structure. This type of analysis is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Pathways

For situations requiring higher accuracy than standard DFT, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov These methods are computationally more demanding but provide more precise calculations of energies and molecular properties by more accurately accounting for electron correlation. researchgate.net

High-accuracy energy calculations are vital for determining thermodynamic properties like lattice energy and for modeling chemical reaction pathways. rsc.org For instance, ab initio methods can be used to investigate the thermal decomposition of this compound. By calculating the precise energies of the reactant, intermediate transition states, and final products, a detailed energy profile of the decomposition reaction can be constructed. This allows for the determination of activation energies, which are key parameters in understanding the kinetics of the decomposition process. nih.gov Studies on related borate (B1201080) systems have shown that such methods can accurately model complex reaction mechanisms, including hydrolysis and condensation. nih.govresearchgate.net

Molecular Dynamics Simulations of Solid-State Stability and Interactions with Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. researchgate.net In an MD simulation, the motions of atoms and molecules are calculated by solving Newton's equations of motion, where the forces between particles are derived from a potential energy function.

For this compound, MD simulations can be used to assess the stability of its solid-state crystal structure at different temperatures and pressures. By simulating the system over time, one can observe the vibrational motions of the atoms and detect the onset of any structural phase transitions or melting. The dynamic stability of the crystal lattice, including the hydrogen bond network, can be analyzed by monitoring key structural parameters like bond lengths, angles, and radial distribution functions throughout the simulation. researchgate.net

Furthermore, MD simulations are invaluable for studying the compound's behavior in a solvation environment, such as its dissolution in water. By placing a model of the crystal in a simulation box filled with explicit solvent molecules, the dissolution process can be simulated at the atomic level. These simulations provide detailed information on ion-solvent interactions, the hydration shells that form around the ammonium and pentaborate ions, and the dynamics of the water molecules. researchgate.net This provides a molecular-level understanding of the compound's solubility and the behavior of its ions in solution.

Prediction of Spectroscopic Parameters and Vibrational Frequencies from Computational Models

Computational models, particularly those based on DFT, are widely used to predict various spectroscopic properties, offering a direct link between the calculated molecular structure and experimental measurements. nih.gov One of the most common applications is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the compound. d-nb.infonih.gov

The calculation involves determining the second derivatives of the energy with respect to the atomic positions, which yields a set of normal modes of vibration and their corresponding frequencies. Each vibrational mode represents a collective motion of the atoms, such as the stretching or bending of chemical bonds. For this compound, these calculations can distinguish between different types of vibrations:

N-H stretching and bending modes of the ammonium cation.

B-O stretching and bending modes within the pentaborate anion, which can differentiate between three-coordinate (trigonal) and four-coordinate (tetrahedral) boron atoms. nih.gov

O-H stretching and bending modes from the hydroxyl groups on the anion and the water molecules of hydration. qut.edu.au

Lattice vibrations corresponding to the motions of the ions and water molecules as a whole.

By comparing the computationally predicted vibrational spectrum with experimental IR and Raman data, assignments can be made for the observed absorption bands, leading to a more complete understanding of the compound's molecular structure and bonding. nist.gov Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the computed values to account for approximations in the theoretical model and anharmonicity effects.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Calculated Frequency (DFT) Experimental Frequency (IR/Raman)
N-H Stretch (NH₄⁺) 3250 - 3350 3200 - 3300
B(4)-O Stretch (Tetrahedral B) 950 - 1100 940 - 1080
B(3)-O Stretch (Trigonal B) 1300 - 1450 1320 - 1420

Note: These are typical frequency ranges. Specific peak positions can vary based on the local chemical environment and hydrogen bonding.

Advanced Spectroscopic Characterization of Azane;boric Acid;octahydrate

Raman Spectroscopy for Vibrational Mode Assignment and Species Identification

Raman spectroscopy is a potent non-destructive technique for probing the vibrational modes of molecules, making it highly suitable for identifying the various borate (B1201080) and ammonium (B1175870) species present in aqueous solutions of azane (B13388619);boric acid;octahydrate. The Raman spectrum yields a molecular fingerprint, allowing for detailed structural analysis.

In aqueous solutions, boric acid exists in equilibrium with various borate and polyborate anions. The relative concentrations of these species are dependent on factors such as pH and total boron concentration. Quantitative Raman spectroscopy can be employed to identify and quantify these species. acs.orgresearchgate.netresearching.cn The intensity of a Raman band is directly proportional to the concentration of the corresponding species, enabling the determination of their distribution in solution.

Key boron-containing species and their characteristic symmetric stretching vibrational bands observed in Raman spectra include boric acid (B(OH)₃) and the tetraborate (B1243019) anion ([B(OH)₄]⁻). acs.orgresearchgate.net At higher concentrations, various polyborate species are formed, each with a distinct Raman signature. acs.orgrsc.org These include the triborate ([B₃O₃(OH)₄]⁻), tetraborate ([B₄O₅(OH)₄]²⁻), and pentaborate ([B₅O₆(OH)₄]⁻) anions. acs.orgresearchgate.netrsc.org The ammonium ion (NH₄⁺), formed from the protonation of azane (ammonia), also exhibits characteristic Raman bands, although these are often weaker and broader than those of the borate anions. A study on hydrated ammonium borates identified fundamental vibrational modes for compounds such as NH₄B₅O₈·4H₂O. researchgate.netjlu.edu.cn

Table 1: Characteristic Raman Bands for Boron Species in Aqueous Solution

Species Raman Shift (cm⁻¹) Vibrational Mode Assignment
B(OH)₃ ~875 - 880 B-O symmetric stretch researchgate.netresearching.cnmetrohm.com
[B(OH)₄]⁻ ~745 B-O symmetric stretch rsc.orgrsc.org
[B₃O₃(OH)₄]⁻ Not specified Polyborate ring vibration
[B₄O₅(OH)₄]²⁻ Not specified Polyborate ring vibration
[B₅O₆(OH)₄]⁻ ~516 Symmetric pulse vibration researchgate.net
Diborate species ~865 B-O stretch rsc.orgrsc.org

Note: The exact positions of polyborate peaks can vary with concentration and solution conditions.

Temperature significantly influences the equilibrium distribution of borate species in solution. Temperature-dependent Raman studies, conducted from ambient conditions up to 300 °C, reveal shifts in these equilibria. acs.orgrsc.orgrsc.org As temperature increases, the relative intensities of the Raman bands corresponding to different borate species change, providing insight into their thermodynamic stabilities. For instance, studies have shown that as temperature rises, boric acid and certain polyborate species may become more or less prevalent. acs.orgresearchgate.netrsc.org High-temperature studies have provided the first spectroscopic evidence for the existence of diborate species, which become significant equilibrium species in alkaline solutions above 150 °C. rsc.orgresearchgate.net These analyses are crucial for understanding the behavior of the compound under varying thermal conditions.

Infrared (IR) Spectroscopy for Characterizing Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational transitions of molecules and is particularly sensitive to polar functional groups, making it an excellent tool for characterizing the structure of hydrated ammonium borates. It provides detailed information on the coordination of boron, the presence of hydroxyl groups, and the extensive hydrogen-bonding network involving the ammonium ions, borate anions, and water molecules of hydration. nist.govnih.gov

The IR spectra of hydrated borates are often complex due to the effects of hydration and hydrogen bonding. nist.govnih.gov However, distinct absorption regions can be correlated with specific structural features. Boron-oxygen stretching vibrations are particularly informative. Broad, strong absorption bands in the 1100–1400 cm⁻¹ region are characteristic of B-O stretching in trigonal BO₃ units, while strong absorptions in the 800–1100 cm⁻¹ range are indicative of B-O stretching in tetrahedral BO₄ units. nih.govnih.gov This allows for the differentiation between three- and four-coordinated boron within the anion structure.

The presence of hydroxyl groups and water of hydration gives rise to characteristic bands. O-H stretching vibrations are observed as broad bands in the 3000–3600 cm⁻¹ region. researchgate.net The broadness of these bands is a direct consequence of the extensive hydrogen bonding present in the crystal lattice. The bending mode of molecular water (H-O-H) typically appears around 1640 cm⁻¹. nih.gov Furthermore, B-O-H bending modes can introduce complexity in the 1100-1400 cm⁻¹ region. nih.gov The N-H stretching and bending vibrations of the ammonium (azane) cation also contribute to the IR spectrum.

Table 2: General IR Absorption Regions for Functional Groups in Hydrated Ammonium Borates

Frequency Range (cm⁻¹) Assignment
3000 - 3600 O-H and N-H stretching (hydrogen-bonded) researchgate.net
~1640 H-O-H bending (water of hydration) nih.gov
1100 - 1400 Asymmetric B-O stretching (trigonal BO₃ units); B-O-H bending researchgate.netnih.gov
800 - 1100 Asymmetric B-O stretching (tetrahedral BO₄ units) nih.gov
600 - 800 B-O-B out-of-plane bending

Note: These are general ranges, and specific peak positions can vary based on the exact crystal structure and degree of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments

NMR spectroscopy is a powerful technique that provides information about the local chemical environment of specific nuclei. For azane;boric acid;octahydrate, NMR studies focusing on ¹¹B, ¹H, and ¹⁴N nuclei are particularly insightful.

¹¹B NMR is highly effective for elucidating the structure of boron-containing compounds due to the high natural abundance and sensitivity of the ¹¹B isotope. acs.org The ¹¹B chemical shift (δ) is very sensitive to the coordination number and local symmetry of the boron atom. Generally, tetracoordinate boron (BO₄) resonates at higher fields (lower ppm values, typically -120 to 20 ppm) compared to tricoordinate boron (BO₃), which resonates at lower fields (higher ppm values, typically -20 to 90 ppm). acs.org

In aqueous solutions of this compound, ¹¹B NMR can distinguish between the various boron species in equilibrium. For example, undissociated boric acid, B(OH)₃, which contains a trigonal boron atom, shows a resonance around 19.4 ppm. researchgate.net The formation of the tetrahedral borate anion, [B(OH)₄]⁻, is marked by the appearance of a signal at a much higher field. Polyborate anions, which can contain both trigonal and tetrahedral boron atoms, give rise to multiple signals in the ¹¹B NMR spectrum. researchgate.netresearchgate.net For instance, signals observed around 13.3 ppm and 1.2 ppm have been assigned to polyborate species. researchgate.net By analyzing the chemical shifts and integrating the signal intensities, the coordination environment of boron and the relative abundance of different polyborate species can be determined.

Table 3: Typical ¹¹B NMR Chemical Shifts for Boron Species

Boron Species Coordination Approximate Chemical Shift (δ, ppm)
B(OH)₃ (Boric Acid) Trigonal 18 - 20 acs.orgresearchgate.net
[B(OH)₄]⁻ (Borate) Tetrahedral ~1 to 3
Polyborates Trigonal & Tetrahedral ~1 to 15 (multiple signals possible) researchgate.netresearchgate.net

Reference: BF₃·OEt₂ at 0 ppm.

¹H and ¹⁴N NMR spectroscopy provide valuable information on the ammonium (azane) cation and the dynamics of the surrounding water molecules of hydration.

The ¹⁴N NMR signal of the ammonium ion is observed at a lower field (more deshielded) compared to ammonia (B1221849). cdnsciencepub.comcdnsciencepub.com In aqueous solutions, the signal is often broadened due to the quadrupolar nature of the ¹⁴N nucleus and its interaction with the electric field gradient of the surrounding environment. huji.ac.il The line width and chemical shift can be sensitive to the dynamics and symmetry of the ion's environment.

The ¹H NMR spectrum provides information about the protons in the ammonium ion and the water molecules. In acidic solutions, the ammonium ion (NH₄⁺) can exhibit a characteristic triplet signal due to scalar coupling (¹J-coupling) with the spin-1 ¹⁴N nucleus. huji.ac.ilmdpi.com The observed coupling constant is approximately 52.3 Hz. mdpi.com However, in many aqueous systems, rapid proton exchange between the ammonium ion and water molecules can lead to the collapse of this triplet into a single, averaged signal. osti.gov The rate of this exchange is influenced by pH and temperature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. mccrone.commdpi.com In the characterization of this compound, XPS provides critical insights into the surface chemistry, verifying the presence and bonding environments of boron, nitrogen, and oxygen, which is essential for understanding the compound's surface interactions and stability.

The analysis involves irradiating the sample with a focused beam of X-rays, which causes the emission of core-level electrons. mccrone.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms. mccrone.comtascon.eu

Detailed Research Findings from Core-Level Spectra

High-resolution XPS spectra of the B 1s, N 1s, and O 1s core levels are acquired to probe the chemical states of the constituent elements in this compound.

Boron (B 1s) Spectrum: The B 1s spectrum is analyzed to confirm the chemical state of boron. For borates and boric acid, boron is typically in the +3 oxidation state. The high-resolution B 1s spectrum is expected to show a primary peak in the binding energy range of 192.0 eV to 193.3 eV. researchgate.netresearchgate.netresearchgate.net This binding energy is characteristic of boron atoms covalently bonded to oxygen atoms (B-O) within a borate or boric acid framework. researchgate.netresearchgate.net For instance, B-O bonds in a B-O-H configuration have been identified at approximately 191.5 eV, while B₂O₃ is observed closer to 192.9 eV. researchgate.netresearchgate.net The precise position of the peak can elucidate the specific nature of the borate structure at the surface.

Nitrogen (N 1s) Spectrum: The N 1s core level spectrum provides information on the nitrogen environment. In this compound, the "azane" component exists as the ammonium ion (NH₄⁺). The N 1s binding energy for N-H bonds in such species typically appears at higher binding energies compared to nitride (B-N) bonds due to the local environment. researchgate.net Research indicates that N-H species can be identified at binding energies around 400.1 eV to 401.4 eV. researchgate.netresearchgate.net This confirms the presence of nitrogen in the -3 oxidation state, consistent with the ammonium cation.

Oxygen (O 1s) Spectrum: The O 1s spectrum is generally the most complex due to the presence of multiple oxygen-containing species on the surface. Deconvolution of the O 1s peak is necessary to differentiate these chemical states. The spectrum can be fitted with multiple components representing:

Boron-Oxygen (B-O) bonds: Oxygen atoms within the borate/boric acid network typically exhibit binding energies around 532.0 eV to 533.5 eV. researchgate.netmdpi.com

Hydroxyl groups (B-O-H): Oxygen in surface hydroxyl groups associated with boric acid or adsorbed water contributes to the O 1s signal, often in a similar range of 531.7 eV to 533.5 eV. researchgate.netmdpi.com

Water of Hydration (H₂O): The eight molecules of water in the compound's structure, along with any adventitious adsorbed water on the surface, produce a significant peak typically between 532.0 eV and 534.0 eV. mdpi.com

The following data table summarizes the expected binding energies for the different chemical species on the surface of this compound.

Table 1: Typical XPS Binding Energies for this compound
Core LevelChemical SpeciesExpected Binding Energy (eV)Reference Information
B 1sB-O in Borate/Boric Acid192.0 - 193.3Confirms B in +3 oxidation state. researchgate.netresearchgate.netresearchgate.net
N 1sN-H in Ammonium (NH₄⁺)400.1 - 401.4Confirms N in -3 oxidation state. researchgate.netresearchgate.net
O 1sB-O532.0 - 533.5Oxygen in the borate anion network. researchgate.net
B-O-H531.7 - 533.5Oxygen in hydroxyl groups. researchgate.netmdpi.com
H₂O532.0 - 534.0Water of hydration and adsorbed water. mdpi.com

Surface Composition and Oxidation State Determination

By integrating the areas of the high-resolution XPS peaks and applying appropriate relative sensitivity factors (RSFs), the quantitative elemental composition of the sample's surface can be determined. tascon.eu This analysis provides the atomic percentages (at. %) of B, N, and O. A survey scan is typically performed first to identify all elements present on the surface. It is common to detect adventitious carbon (C 1s peak at ~284.8 eV) resulting from atmospheric exposure, which is used for charge referencing. thermofisher.com

The binding energies derived from the high-resolution spectra directly confirm the oxidation states of the elements. The B 1s peak position is indicative of the B³⁺ state, the N 1s peak corresponds to N³⁻ (in ammonium), and the O 1s peaks are consistent with the O²⁻ state in oxides, hydroxides, and water. This comprehensive analysis validates the chemical integrity of the this compound compound at the surface.

Table 2: Example of Surface Elemental Composition of this compound determined by XPS
ElementCore LevelExample Atomic Concentration (at. %)
OxygenO 1s55.5
CarbonC 1s20.1
NitrogenN 1s14.8
BoronB 1s9.6

Reaction Chemistry and Mechanistic Pathways of Azane;boric Acid;octahydrate

Detailed Studies of Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base chemistry of the ammonium (B1175870) borate (B1201080) system is fundamental to understanding its behavior in solution. The equilibrium is influenced by the relative acid strengths of the ammonium ion and boric acid. The ammonium ion (NH₄⁺) has a pKa of approximately 9.25, while boric acid (H₃BO₃ or B(OH)₃) has a pKa of about 9.30 libretexts.org. The similarity in these values has significant implications for the stability of various ammonium borate structures that can form in solution and in the solid state researchgate.net.

In solution, an equilibrium exists between ammonia (B1221849), water, boric acid, the ammonium ion, and the tetrahydroxyborate ion [B(OH)₄]⁻:

NH₃ + B(OH)₃ + H₂O ⇌ NH₄⁺ + [B(OH)₄]⁻

This equilibrium highlights the Brønsted-Lowry acid-base pairing (NH₄⁺/NH₃) and the Lewis acid-base behavior of boric acid, which accepts a hydroxide (B78521) ion from water to form the tetrahydroxyborate anion.

Proton transfer is a key mechanistic step in reactions involving ammonium borates. Studies on the related compound ammonia borane (B79455) (H₃N·BH₃) provide insight into potential proton transfer pathways. In the dehydrogenation of ammonia borane, mechanisms involving proton transfer have been proposed, alongside stepwise and concerted activation of B-H and N-H bonds researchgate.net. For instance, some catalytic processes involve the transfer of a proton from the N-H bond of the ammonia moiety dtu.dk. These studies suggest that the N-H protons of the ammonium ion in Azane (B13388619);boric acid;octahydrate are labile and can participate in proton transfer events, which is crucial for its role in certain catalytic reactions.

Compound/Ion Conjugate Acid/Base pKa/pKb Value
Ammonium (NH₄⁺)Ammonia (NH₃)pKa ≈ 9.25 libretexts.org
Boric Acid (B(OH)₃)Borate ([B(OH)₄]⁻)pKa ≈ 9.30 libretexts.org
Ammonia (NH₃)Ammonium (NH₄⁺)pKb ≈ 4.75 libretexts.org

Investigation of Dehydration and Hydrolysis Reaction Kinetics and Thermodynamics

The hydrated nature of Azane;boric acid;octahydrate makes it susceptible to dehydration upon heating. The thermal decomposition typically proceeds in stages, with the loss of water molecules occurring at specific temperature ranges. For example, the related compound ammonium pentaborate is stable up to approximately 110°C, at which point it begins to lose its water of hydration borax.com. Further heating leads to the decomposition of the salt into boric oxide and ammonia borax.com. The kinetics of dehydration for hydrated borates, such as borax, have been shown to follow different reaction orders for the removal of successive water molecules dergipark.org.tr. The initial loss of crystal water is often kinetically distinct from the removal of more structurally incorporated water molecules dergipark.org.tr.

Hydrolysis is another critical reaction. As a salt of a weak acid and a weak base, ammonium borate undergoes hydrolysis in water. Borate salts can be hydrolyzed to form boric acid borates.today. The mechanism of hydrolysis for borate compounds involves the nucleophilic attack of a water molecule on the electron-deficient boron atom nih.gov. This attack leads to the formation of an unstable tetrahedral intermediate, which then rearranges, breaking a B-O bond nih.govnjit.edu. In the case of ammonia borane hydrolysis, the final products are identified as ammonium ions and various borate species, including boric acid researchgate.net.

Borate Ester Hydrolysis Equilibrium Constant (K)
Methyl Borate15.81
n-Propyl Borate2.695
n-Butyl Borate2.034
n-Amyl Borate1.805

Solid-State Reaction Dynamics and Phase Transformations under Controlled Atmospheres

Ammonium borate hydrates can undergo reactions and phase transformations in the solid state. A notable example is the spontaneous formation of a compound identified as ammonium octaborate at room temperature from solid-state mixtures of ammonium tetraborate (B1243019) and ammonium pentaborate researchgate.net. This demonstrates that significant structural rearrangements can occur in the solid phase under ambient conditions, driven by the thermodynamic stability of the resulting product researchgate.net.

Under controlled atmospheres, such as during heating, hydrated borates undergo phase transformations. These transformations often involve dehydration followed by decomposition. For instance, hydrated alkali-boranes can undergo reversible polymorphic structural changes before they decompose at temperatures exceeding 200°C rsc.org. The calcination of ammonium tetraborate tetrahydrate is a process used to produce boron oxide, involving controlled heating to first drive off water and then ammonia researchgate.net.

Furthermore, borates can participate in rapid, exothermic solid-state metathesis (SSM) reactions. These self-propagating reactions, for example between metal halides and magnesium boride, can form crystalline metal borides within seconds without sustained external heating acs.org. This highlights the potential for high reactivity of borate compounds in the solid state.

Exploration of Adduct Formation and Ligand Exchange Reactions

The chemistry of ammonium borate involves the principles of Lewis acid-base adduct formation. The "Azane" component (ammonia) is a Lewis base with a lone pair of electrons on the nitrogen atom, while the boric acid component is a Lewis acid, capable of accepting an electron pair into the empty p-orbital of the boron atom quora.com. The interaction between ammonia and boranes like BH₃ or BF₃ to form a stable adduct is a classic example of this type of bonding quora.comnih.gov. While boric acid is a weaker Lewis acid than BH₃, the potential for B-N adduct formation is a key feature of the system's chemistry nih.govnih.gov.

Ligand exchange is another important reaction pathway. Borate and boronic esters can undergo ligand exchange reactions, which is a key step in some catalytic cycles acs.org. In these processes, a ligand initially coordinated to the boron center is replaced by another. For example, in asymmetric boronate additions, a chiral catalyst can exchange ligands with the boronate substrate acs.org. Borate ions can also participate as ligands in the formation of mixed-ligand metal complexes. Studies have shown the formation of ternary complexes involving a metal ion (like Co(II), Ni(II), or Zn(II)), another ligand (such as bipyridine or phenanthroline), and a borate ion zenodo.org. The kinetics and mechanisms of such ligand substitution reactions often proceed through stepwise pathways involving the formation and dissociation of intermediate complexes emich.eduemich.edu.

Catalytic Activity and Reaction Mechanisms in Specific Organic Transformations (if applicable to the complex as a whole)

The components of this compound—ammonia and boric acid/borates—are known to exhibit catalytic activity in various organic transformations.

Amidation Reactions: Boric acid and borate esters have emerged as highly effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry nih.govorgsyn.orgnih.gov. This catalytic approach avoids the use of less atom-economical reagents orgsyn.org. The proposed mechanism involves an initial interaction between the boron catalyst and the amine nih.gov. The catalytic activity is influenced by the groups attached to the boron atom; for instance, in borate ester catalysts, the alkoxy group is believed to remain attached to the boron throughout the catalytic cycle nih.gov.

Polymerization: Certain ammonium borate compounds, such as ammonium tetrakis(pentafluorophenyl)borate, serve as highly effective cocatalysts in the metallocene-catalyzed polymerization of olefins mdpi.com. They play a crucial role in activating the metal center to create an active site for polymerization, often exhibiting higher catalytic activity than traditional cocatalysts like methylaluminoxane (MAO) mdpi.com.

Hydrogen Transfer Reactions: The ammonia-boron linkage is central to the use of ammonia borane and its derivatives as hydrogen transfer agents for the reduction of unsaturated functional groups like C=C, C=O, and C=N dtu.dknih.gov. While some of these reactions can proceed without a catalyst, many are facilitated by metal complexes dtu.dkmdpi.com. The mechanism can involve the transfer of hydrogen from both the B-H and N-H bonds dtu.dknih.govresearchgate.net.

Other Catalytic Applications: Boronates, which can be derived from boric acid, also act as catalysts in important organic reactions such as hydroboration-oxidation and borylation reactions, which are methods for creating carbon-boron and carbon-oxygen bonds borates.today.

Catalytic Application Catalyst/Precursor Transformation Reference
Amide SynthesisBoric Acid / Borate EstersCarboxylic Acid + Amine → Amide nih.govorgsyn.orgnih.gov
Olefin PolymerizationAmmonium Tetrakis(pentafluorophenyl)borateAlkene → Polyalkene mdpi.com
Transfer HydrogenationAmmonia BoraneReduction of unsaturated bonds dtu.dknih.gov
C-B / C-O Bond FormationBoronatesHydroboration-oxidation, Borylation borates.today

Solid State Properties and Phase Transformations of Azane;boric Acid;octahydrate

Thermal Decomposition Pathways and Analysis of Dehydration Products by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal decomposition of ammonium (B1175870) pentaborate octahydrate is a multi-stage process, primarily involving dehydration followed by deamination. researchgate.net Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating these pathways.

The decomposition process initiates with the loss of water molecules (dehydration), followed by the release of ammonia (B1221849) (deamination) at higher temperatures. researchgate.net One study indicates that the dehydration process for ammonium pentaborate occurs within a narrow temperature range of 165-175°C. researchgate.net Another study observed a significant weight loss corresponding to water and ammonia between 75°C and 250°C, with a distinct endothermic peak around 109°C. researchgate.net Further decomposition continues up to 400°C. researchgate.net The deamination step for ammonium pentaborate has been noted to occur between 310-335°C. researchgate.net

DSC analyses show sharp endothermic peaks that correspond to these decomposition events. For instance, a sharp endothermic peak observed around 200.79°C is indicative of the crystalline nature of the compound and is associated with the decomposition process. researchgate.net The thermal decomposition ultimately leads to the formation of boric oxide. researchgate.net

Table 1: Thermal Decomposition Stages of Ammonium Pentaborate Octahydrate

Decomposition Stage Temperature Range (°C) Technique Observation
Dehydration 165 - 175 TGA Loss of water molecules. researchgate.net
Dehydration & Deamination 75 - 250 TGA/DSC Significant weight loss (H₂O and NH₃) with an endothermic peak at 109°C. researchgate.net
Deamination 310 - 335 TGA Release of ammonia. researchgate.net
Crystalline Decomposition ~200.79 DTA Sharp endothermic peak indicating decomposition of the crystalline structure. researchgate.net

Polymorphism and Phase Transition Behavior under Varying Conditions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. For ammonium pentaborate, different hydrated forms exist, including the tetrahydrate and the octahydrate, which implies structural differences based on the degree of hydration. wikipedia.org

There is some variance in the reported crystal structures for ammonium pentaborate compounds. Some studies report an orthorhombic crystal system for pure and doped ammonium pentaborate crystals. researchgate.net Conversely, research on a related hexahydrate form indicated a monoclinic system. researchgate.net This discrepancy suggests that the hydration level plays a significant role in determining the crystal lattice structure.

Detailed studies specifically focusing on the polymorphic phase transitions of the octahydrate form under varying conditions of temperature and pressure are not extensively available in the reviewed literature. While the thermal decomposition pathway involves phase changes from a solid to gaseous products, the transitions between different solid polymorphs of the octahydrate under non-decomposition conditions remain an area for further investigation.

Investigation of Interlayer Interactions and Their Influence on Structural Stability

The structural stability of ammonium pentaborate octahydrate is significantly influenced by a network of intermolecular forces, primarily hydrogen bonds. In related pentaborate structures, pentaborate(1-) anions are known to associate into supramolecular networks through hydrogen bonding. bangor.ac.uk These interactions create a robust, three-dimensional framework.

In hydrated forms, such as the octahydrate, water molecules also participate in this hydrogen-bonding network, further complicating and strengthening the interlayer and intermolecular interactions. The precise arrangement and strength of these hydrogen bonds in the octahydrate form would require specific crystallographic studies for detailed characterization.

Effects of Pressure and Temperature on Crystal Structure and Electronic Properties

The influence of external parameters such as pressure and temperature can induce significant changes in the crystal structure and electronic properties of materials.

Temperature Effects: Studies on anhydrous ammonium pentaborate have shown that its thermal expansion is anisotropic, meaning it expands differently in different crystallographic directions. researchgate.net The maximum thermal expansion was observed along the a-axis. researchgate.net This anisotropy is a common feature in complex crystal structures and is related to the directional differences in bond strengths and atomic vibrations. For the tetrahydrate form, thermal analysis has shown stability up to approximately 110°C, after which it begins to lose water of crystallization. borax.com

Pressure Effects: Research on the effects of high pressure on borate (B1201080) compounds has revealed that pressure can induce phase transitions and lead to the formation of new, denser crystal structures. ttu.eduresearchgate.net For example, a high-pressure ammonium triborate has been synthesized at 3 GPa and 600 °C, crystallizing in a monoclinic space group. researchgate.net While specific high-pressure studies on ammonium pentaborate octahydrate are limited, it is known that applying shock waves to a hexahydrate form can alter its optical properties, such as increasing its transparency. researchgate.net This indicates that pressure can modify the crystal's interaction with electromagnetic radiation.

Electronic Properties: The electronic properties of ammonium pentaborate are of interest, particularly for applications in nonlinear optics. The borate framework, with its planar six-membered rings of alternating B-O bonds, provides π-bond and anti-π* bond orbitals. researchgate.net The arrangement of these orbitals can be influenced by temperature and pressure, which in turn would affect the electronic band gap and other electronic properties. However, detailed experimental or theoretical studies on how pressure and temperature specifically modulate the electronic properties of the octahydrate form are not readily available in the current literature.

Exploration of Azane;boric Acid;octahydrate in Advanced Materials Science Research

Research into its Role as a Precursor for Novel Boron Nitride or Boron-Containing Ceramic Materials

Ammonium (B1175870) pentaborate is a significant precursor for the synthesis of boron nitride (BN) and other boron-containing ceramics. Boron nitride, particularly in its hexagonal form (h-BN), is structurally similar to graphite and is often called "white graphite". nanotrun.comsamaterials.com It possesses exceptional properties such as high thermal conductivity, excellent electrical insulation, and chemical stability, making it valuable for various high-performance applications. samaterials.com

The synthesis of boron nitride typically involves the reaction of a boron source with a nitrogen source at elevated temperatures. samaterials.comfrontiersin.org Ammonium pentaborate is an advantageous precursor as it contains both boron and nitrogen within the same molecule, facilitating a more efficient conversion process. The thermal decomposition of ammonium pentaborate under an inert or ammonia (B1221849) atmosphere yields boron nitride.

Key Research Findings:

Synthesis Methods: Hexagonal boron nitride (h-BN) is commonly produced through the reductive nitriding of boron compounds like boric acid or borax with nitrogen-containing compounds such as urea, melamine, or ammonia. ias.ac.in The use of precursors like ammonium pentaborate, which results from the reaction of boric acid, ammonia, and water, streamlines this process. wikipedia.orgborax.com

Catalytic Role: In addition to being a direct precursor, ammonium borate (B1201080) can act as a catalyst in the synthesis of cubic boron nitride (c-BN). nanotrun.com The use of ammonium borate as a catalyst can significantly lower the extreme temperature and pressure conditions typically required for the transformation of hexagonal boron nitride into the superhard cubic form. nanotrun.com For instance, with an ammonium borate catalyst, the required pressure can be reduced to 5 GPa at 1500°C. nanotrun.com

Influence on Crystallinity: The choice of boron precursor is a critical factor that controls the crystallinity of the resulting boron nitride. frontiersin.org Studies have shown that different boron sources, when reacted with ammonia, lead to h-BN with varying degrees of crystallinity and morphology, which in turn affects the material's properties and potential applications. frontiersin.org

Synthesis Parameters for Boron Nitride Using Boron and Nitrogen Precursors
Boron PrecursorNitrogen PrecursorTypical Synthesis MethodResulting MaterialKey Advantage of Precursor
Ammonium PentaborateInternal (Ammonia)Thermal DecompositionHexagonal Boron Nitride (h-BN)Contains both B and N, efficient conversion
Boric AcidAmmonia, Urea, MelamineReductive Nitriding / High-Temperature PyrolysisHexagonal Boron Nitride (h-BN)Common and inexpensive starting material ias.ac.inmdpi.com
Hexagonal Boron Nitride (h-BN)-High Pressure/High Temperature (HPHT) with Ammonium Borate CatalystCubic Boron Nitride (c-BN)Reduces required synthesis temperature and pressure nanotrun.com

Investigation in Hybrid Material Synthesis and the Development of Advanced Composites

The incorporation of boron compounds into polymer matrices is a key strategy for developing advanced composites with enhanced properties. Boric acid and its derivatives, including ammonium pentaborate, are investigated as additives to improve thermal stability, flame retardancy, and mechanical characteristics of various polymers. mdpi.comresearchgate.net

The hydroxyl groups in boric acid can react with polymers, leading to crosslinking, which can enhance the material's properties. When used as a filler, these boron compounds can impart functional benefits. For example, the addition of boric acid to glass fiber/epoxy composites has been shown to influence their mechanical and thermal properties. researchgate.net

Detailed Research Findings:

Thermal Stability: Boric acid has been shown to improve the thermal stability of composites. mdpi.com When heated, it undergoes endothermic degradation, absorbing heat and forming a glassy B₂O₃ layer that can act as a protective barrier, inhibiting the diffusion of flammable gases and reducing flame spread. researchgate.netmdpi.com

Mechanical Properties: The addition of boric acid as a filler material in glass fiber-reinforced epoxy resin composites can impact mechanical properties such as hardness, tensile strength, and modulus of elasticity. repec.org In some cases, while improving certain characteristics, it may have a negative effect on others, such as compressive strength. mdpi.comsamaterials.com

Hybrid Material Synthesis: Boric acid is used in the synthesis of organic-inorganic hybrid materials. It can react with polymers like poly(vinyl alcohol) to form a preceramic polymer, which upon pyrolysis can yield boron-containing ceramics. ias.ac.inresearchgate.net This approach offers a low-temperature synthesis route for materials like boron nitride. ias.ac.in

Effect of Boric Acid (BA) as an Additive in Polymer Composites
Polymer MatrixForm of Boron AdditiveObserved EffectReference
Epoxy ResinBoric Acid (BA)Improved thermal stability researchgate.net
Glass Fiber/EpoxyBoric Acid (BA)Reduced hardness, tensile strength, and modulus of elasticity repec.org
PolypropyleneBoric Acid (BA)Increased tensile stress and strain researchgate.net
High-density PolyethyleneSilane Modified Boric AcidExcellent physical, thermal, chemical, and neutron shielding properties researchgate.net

Contribution to Surface Modification Techniques and Anodic Film Formation (e.g., as part of an electrolyte system)

Ammonium pentaborate is utilized as a component in electrolyte solutions for the formation of anodic oxide films on metals like aluminum. fishersci.ca Anodizing is an electrochemical process that enhances the natural oxide layer on a metal's surface, improving its corrosion resistance, wear resistance, and appearance. The composition of the electrolyte is a critical factor that determines the properties of the resulting anodic film. uchicago.edu

Electrolytes containing ammonium borate or boric acid are known to produce nonporous, barrier-type anodic films. uchicago.edu These films are highly resistant and their thickness is primarily controlled by the applied voltage. This is in contrast to electrolytes like sulfuric acid, which produce porous films. uchicago.edu

Detailed Research Findings:

Electrolytic Capacitors: A special quality grade of ammonium pentaborate is used in the manufacturing of both wet and dry electrolytic capacitors. borax.com It is a key component of the electrolyte used to form a thin, dielectric oxide film on aluminum foil. borax.comfishersci.ca

Barrier Film Formation: Aqueous solutions of ammonium borate, typically with a pH between 5 and 7, are used to form highly resistant, barrier-type anodic films on aluminum. uchicago.edu Research has examined the formation and breakdown characteristics of these films, noting that in boric acid/borate solutions, crystalline alumina can form within the amorphous oxide film. scite.ai

Modified Electrolyte Systems: Boric acid is often added to sulfuric acid anodizing baths (boric-sulfuric acid anodizing or BSAA) as a less hazardous alternative to chromic acid anodizing, particularly in the aerospace industry. nih.govgoogle.com The addition of boric acid modifies the properties of the resulting anodic film, impacting its corrosion resistance. nih.gov

Potential in Fundamental Research for Thermochemical Energy Storage Systems

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy, for instance from solar or industrial waste heat, through reversible chemical reactions. mdpi.comhw.ac.uk This method offers high energy density and the potential for long-term, loss-free storage. mdpi.com

The boric acid-boron oxide reaction system is a subject of significant research interest for TCES applications. repec.orgdntb.gov.ua The process involves an endothermic dehydration of boric acid (H₃BO₃) to boric oxide (B₂O₃) and water vapor to store energy. This energy can then be released through an exothermic hydration reaction when needed. researchgate.netborates.today

Boric Acid Dehydration/Hydration Cycle:

Charging (Endothermic Dehydration): 2H₃BO₃(s) + Heat → B₂O₃(s) + 3H₂O(g)

Discharging (Exothermic Hydration): B₂O₃(s) + 3H₂O(g) → 2H₃BO₃(s) + Heat

Detailed Research Findings:

High Energy Density: The boric acid–boron oxide system demonstrates a significantly high energy storage density, estimated at 2.2 GJ/m³, which is superior to many sensible and latent heat storage systems. repec.org

Advantages: Boric acid is an attractive material for TCES because it is inexpensive, readily available, and relatively harmless. borates.today The ability to store the separated components (boric oxide and water) at ambient temperature theoretically allows for indefinite storage without energy loss. mdpi.comborates.today

Scalability: The reactor technology for boric acid-based TCES is considered scalable to industrial levels, making it a potentially viable solution for large-scale energy storage needs. borates.today This could play a crucial role in balancing energy grids with high penetration of intermittent renewable sources like solar and wind. mdpi.com

Table of Mentioned Compounds

Compound Name Chemical Formula
Azane (B13388619);boric acid;octahydrate (NH₄)B₅O₈ · 8H₂O
Ammonium Pentaborate (NH₄)B₅O₈
Boric Acid H₃BO₃
Boron Nitride BN
Boron Oxide (Boric Oxide) B₂O₃
Ammonia NH₃
Water H₂O
Sulfuric Acid H₂SO₄
Melamine C₃H₆N₆
Urea CH₄N₂O

Future Research Directions and Emerging Paradigms for Azane;boric Acid;octahydrate

Synthesis and Characterization of Nanostructured Forms and Their Unique Reactivity

The transition from bulk materials to nanostructured forms often unlocks unprecedented properties due to increased surface-area-to-volume ratios and quantum confinement effects. For azane (B13388619);boric acid;octahydrate, the development of nanoscale synthesis methodologies is a critical first step toward exploring these unique characteristics.

Future research is anticipated to focus on bottom-up synthesis approaches adapted from established methods for other boron-nitrogen compounds. Techniques such as ammonothermal dehydration, which involves the treatment of boric acid with ammonia (B1221849) at controlled temperatures and pressures, could be refined to yield nanocrystals of azane;boric acid;octahydrate. Another promising route is the precursor-based synthesis, where a melamine-boric acid precursor is formed and subsequently treated under specific thermal conditions to control nanocrystal growth.

The characterization of these nanostructured forms will require a suite of high-resolution techniques.

TechniqueExpected InformationIllustrative Data Example
Transmission Electron Microscopy (TEM)Morphology, particle size distribution, and crystal lattice fringes.Average particle size of 50-100 nm with distinct lattice spacing.
X-ray Diffraction (XRD)Crystalline phase confirmation and assessment of purity.Characteristic peaks confirming the octahydrate complex structure.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of B-O, N-H, and O-H vibrational modes.Stretching bands for N-H (~3200 cm⁻¹), B-O (~1400 cm⁻¹), and broad O-H (~3400 cm⁻¹).
Brunauer-Emmett-Teller (BET) AnalysisSpecific surface area and porosity.Surface area > 150 m²/g, indicating high potential for catalytic applications.

The reactivity of these nanostructures is expected to be significantly different from the bulk material. Theoretical studies on related materials like C-doped boron nitride nanoribbons show that reactivity is highly dependent on the location of dopants and the resulting electronic structure. Similarly, the surface of nanostructured this compound will likely feature a high density of dangling bonds and unique active sites, comprising Lewis acidic boron centers and basic azane groups. This could render them highly effective catalysts or reactants in organic synthesis and environmental remediation applications.

Integration into Smart Materials and Responsive Chemical Systems

"Smart" materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. Boron-containing compounds, particularly those with boronic acid groups, have been identified as key components in stimuli-responsive systems. The inherent chemical nature of this compound makes it a prime candidate for integration into such materials.

The Lewis acidic nature of boric acid and the basicity of the azane ligand suggest a strong pH-responsive behavior. This could be harnessed by embedding nanoparticles of the compound within a polymer matrix to create smart hydrogels. Such materials could exhibit controlled swelling or degradation in response to specific pH triggers, a property highly sought after in drug delivery and tissue engineering. Furthermore, the extensive hydrogen-bonding network provided by the octahydrate component could impart thermal responsiveness, leading to materials that change their optical or mechanical properties with temperature.

Smart Material ConceptStimulusPotential Application
pH-Responsive HydrogelChange in pHTargeted drug delivery, biosensors.
Thermo-Responsive FilmChange in TemperatureSmart windows, temperature sensors.
Solvent-Responsive CoatingChange in Solvent PolaritySelf-healing materials, selective membranes.

The development of these smart systems will depend on understanding the dynamic interactions between the this compound complex and its surrounding environment. The ability to tune these responses by modifying the host matrix or the nanostructure of the complex itself will be a key area of future investigation.

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Real-Time Studies

To fully understand and engineer the properties of this compound, it is crucial to observe its behavior in real-time under operational conditions. Advanced in situ spectroscopic and imaging techniques provide the necessary tools to probe the dynamic processes of formation, transformation, and reaction.

In situ Raman and infrared (IR) spectroscopy, which have been successfully used to study the structural evolution of ammonia borane (B79455) under high pressure, could be employed to monitor the synthesis of this compound. These techniques would allow researchers to track the formation of key B-N and B-O bonds and observe phase transitions as they occur. Similarly, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can provide insights into the surface chemistry during catalytic processes, revealing the interaction of reactants with the material's active sites.

For visualization, emerging real-time imaging methods could be adapted. For instance, Compton imaging has been explored for the online monitoring of boron concentrations in medical applications. A similar non-invasive approach could potentially be developed to map the spatial distribution of this compound within a composite material or to follow its transport through a membrane in real-time.

TechniqueResearch FocusKey Insights Gained
In Situ Raman SpectroscopyMonitoring synthesis and phase transitions.Real-time tracking of crystalline structure changes under varying temperature and pressure.
In Situ DRIFTSInvestigating catalytic surface reactions.Identification of reaction intermediates and understanding of catalytic mechanisms.
Real-Time Compton ImagingMapping spatial distribution of boron.Non-invasive visualization of the compound within a host matrix during a responsive process.

These advanced analytical methods will bridge the gap between static characterization and dynamic functionality, providing the fundamental understanding needed to design and optimize materials based on this compound.

Development of Predictive Theoretical Models for Structure-Property Relationships and Designed Functionality

Computational chemistry and theoretical modeling are indispensable tools for accelerating materials discovery. By developing predictive models for this compound, researchers can screen potential properties and guide experimental efforts, saving significant time and resources.

First-principles calculations based on Density Functional Theory (DFT) will be central to this effort. DFT has been effectively used to investigate the electronic properties and reactivity of complex boron-nitrogen nanostructures and to calculate the properties of boric acid in aqueous solutions. Applying this approach to this compound would allow for the prediction of its electronic band structure, vibrational frequencies, and surface reactivity.

Modeling ApproachPredicted PropertyImplication for Material Design
Density Functional Theory (DFT)Electronic band structure, charge distribution.Designing materials with specific semiconducting or catalytic properties.
Molecular Dynamics (MD)Stability of the hydrate (B1144303) complex, diffusion of ions.Guiding the synthesis of stable formulations and predicting membrane permeability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction pathways on catalytic surfaces.Optimizing the nanostructure for enhanced catalytic efficiency.

Ultimately, the synergy between predictive modeling and advanced experimental techniques will pave the way for unlocking the full potential of this compound in next-generation materials and chemical systems.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium metaborate octahydrate (NaBO₂·8H₂O), and how can purity be verified?

  • Methodological Answer : Sodium metaborate octahydrate can be synthesized via acid-base reactions, such as neutralizing sodium hydroxide with boric acid under controlled hydration conditions. For purity verification:

  • Use X-ray diffraction (XRD) to confirm crystallinity and phase identity .
  • Thermogravimetric analysis (TGA) quantifies water content and thermal stability .
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) ensures stoichiometric ratios of Na and B .

Q. How can researchers design experiments to study boron uptake in agricultural systems using boric acid derivatives?

  • Methodological Answer :

  • Employ split-plot randomized block designs to test soil vs. foliar boron application. For example:
  • Main plots: Soil treatments (e.g., boric acid, sodium tetraborate).
  • Sub-plots: Foliar treatments (e.g., 0–1200 g ha⁻¹ boric acid).
  • Replicate 4x to account for field variability .
  • Measure boron accumulation in plant tissues via atomic absorption spectroscopy (AAS) and correlate with yield metrics.

Q. What analytical techniques are recommended for characterizing boric acid’s acid-base behavior in aqueous solutions?

  • Methodological Answer :

  • Conduct pH titrations with standardized HCl/NaOH to determine dissociation constants (pKa).
  • Use Raman or FTIR spectroscopy to identify polyborate species (e.g., B₃O₃(OH)₄⁻) formed at varying concentrations .
  • Reference computational models (e.g., Density Functional Theory) to validate experimental observations .

Advanced Research Questions

Q. How can contradictions in boric acid’s toxicological data (e.g., reproductive effects in animal models) be resolved?

  • Methodological Answer :

  • Dose-response analysis : Compare studies using in ovo administration (e.g., 50–200 mg/kg in avian embryos ) vs. oral supplementation in mammals (e.g., 100–300 mg/kg in rats ).
  • Mechanistic studies : Perform histopathological stereology on testes/kidneys and quantify oxidative stress markers (e.g., malondialdehyde, glutathione peroxidase) to isolate organ-specific toxicity .
  • Meta-analysis : Apply statistical weighting to account for species-specific susceptibility and exposure duration .

Q. What experimental strategies address gaps in thermal physics data for boric acid in nuclear reactor accident models?

  • Methodological Answer :

  • Expand concentration ranges (e.g., 0–12,000 ppm B) under high-temperature (100–300°C) and high-pressure (7–15 MPa) conditions to simulate VVER reactor emergencies .
  • Measure viscosity and thermal conductivity using capillary viscometers and transient hot-wire methods, respectively .
  • Validate data against computational fluid dynamics (CFD) models to predict crystallization thresholds in coolant systems.

Q. How can researchers optimize boron-based energy storage materials while mitigating hygroscopic instability in octahydrate forms?

  • Methodological Answer :

  • Doping strategies : Incorporate hydrophobic additives (e.g., graphene oxide) during synthesis to reduce water absorption .
  • In situ characterization : Use synchrotron X-ray diffraction to monitor structural changes during hydration/dehydration cycles.
  • Electrochemical testing : Evaluate charge-discharge cycles in coin cells to assess capacity retention under controlled humidity .

Q. What methodologies reconcile discrepancies in boron isotope fractionation during borate mineral formation?

  • Methodological Answer :

  • Isotope tracing : Conduct laboratory precipitation experiments with ¹⁰B/¹¹B-enriched boric acid and analyze via multi-collector ICP-MS .
  • Geochemical modeling : Integrate PHREEQC simulations to account for pH, temperature, and ionic strength effects on isotope partitioning .

Methodological Best Practices

Q. How should researchers ensure reproducibility when reporting boric acid synthesis and characterization?

  • Guidelines :

  • Document reaction conditions (temperature, pH, stirring rate) and purification steps (e.g., recrystallization solvents) .
  • Provide raw spectral data (XRD, FTIR) in supplementary materials with baseline corrections .
  • Cross-validate results with independent techniques (e.g., NMR for boron coordination geometry) .

Q. What statistical approaches are recommended for analyzing contradictory data in boron bioavailability studies?

  • Guidelines :

  • Apply mixed-effects models to account for nested variables (e.g., soil type, crop species) .
  • Use principal component analysis (PCA) to identify dominant factors influencing boron uptake (e.g., pH, organic matter) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.